

# The Synthesis and Characteristics of 2-Propylcyclopentanone: A Technical Guide

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## Compound of Interest

Compound Name: **2-Propylcyclopentanone**

Cat. No.: **B073189**

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An in-depth examination of the discovery, synthesis, and physicochemical properties of **2-propylcyclopentanone**, a valuable intermediate in the fields of fragrance and pharmaceutical development.

## Introduction

**2-Propylcyclopentanone** (CAS No. 1193-70-0) is a cyclic ketone that has garnered interest as a versatile building block in organic synthesis.<sup>[1]</sup> Characterized by a five-membered cyclopentanone ring substituted with a propyl group at the alpha-position, this compound serves as a key intermediate in the creation of complex molecules, particularly in the fragrance and pharmaceutical industries. Its chemical reactivity, centered around the ketone functionality, allows for a variety of transformations, including reductions, oxidations, and condensation reactions.<sup>[1]</sup> This guide provides a comprehensive overview of the history, synthesis, and physicochemical and spectroscopic properties of **2-propylcyclopentanone**, tailored for researchers and professionals in drug development and chemical synthesis.

## Discovery and History

The precise first synthesis of **2-propylcyclopentanone** is not prominently documented in scientific literature, suggesting it was likely prepared as part of broader investigations into the alkylation of cyclic ketones, a field of study that gained significant traction in the early to mid-20th century. The development of general methods for the  $\alpha$ -alkylation of ketones provided the foundational chemistry for the synthesis of a wide array of 2-substituted cyclopentanones.

A pivotal advancement in the synthesis of such compounds was the Stork enamine alkylation, developed by Gilbert Stork and his colleagues. Their seminal work, particularly the comprehensive paper published in the Journal of the American Chemical Society in 1963, detailed the use of enamines as enolate equivalents for the controlled monoalkylation of ketones.<sup>[2]</sup> This methodology offered a milder and more selective alternative to traditional enolate alkylation, which often suffered from issues of polyalkylation and self-condensation. The Stork enamine synthesis provided a reliable and high-yield pathway to compounds like **2-propylcyclopentanone**, solidifying its accessibility for further research and application.<sup>[3]</sup>

## Physicochemical Properties

**2-Propylcyclopentanone** is a colorless to pale yellow liquid with a characteristic pungent odor.<sup>[1]</sup> It is insoluble in water but soluble in common organic solvents. A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Propylcyclopentanone**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	[1]
Molecular Weight	126.20 g/mol	[4]
CAS Number	1193-70-0	[4]
Melting Point	-68.3 °C	[1]
Boiling Point	183 °C (estimated)	[1]
Density	0.9017 g/cm <sup>3</sup>	[1]
Refractive Index	1.4429	[1]
Flash Point	56.9 °C	[1]

## Spectroscopic Data

The structural characterization of **2-propylcyclopentanone** is confirmed through various spectroscopic techniques. The key spectroscopic data are summarized in Table 2.

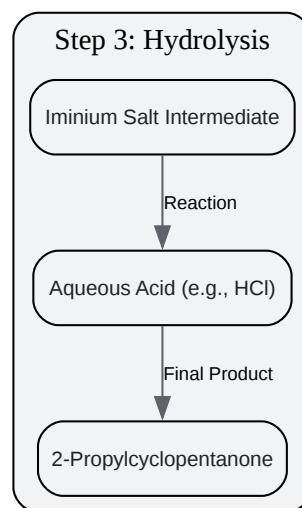
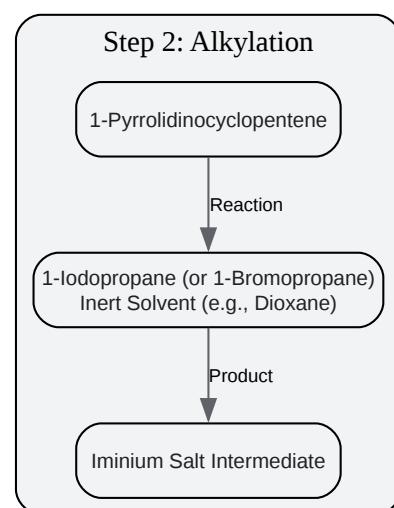
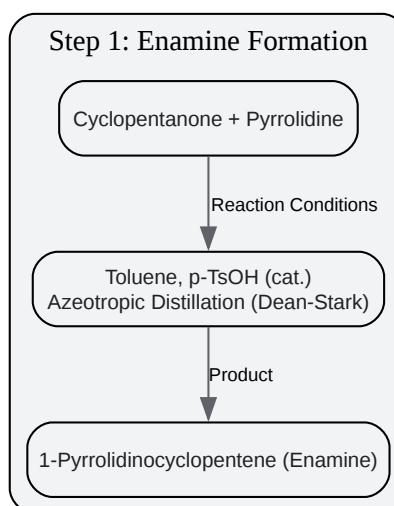
Table 2: Spectroscopic Data for **2-Propylcyclopentanone**

Spectroscopy	Key Features	Reference(s)
<sup>13</sup> C NMR	Data available in spectral databases.	<a href="#">[4]</a>
<sup>1</sup> H NMR	Data available in spectral databases.	<a href="#">[5]</a>
IR Spectroscopy	Strong C=O stretch characteristic of a cyclopentanone.	<a href="#">[4]</a>
Mass Spectrometry	GC-MS data available in spectral databases.	<a href="#">[4]</a>

## Experimental Protocols for Synthesis

The most established and reliable method for the synthesis of **2-propylcyclopentanone** is the Stork enamine alkylation of cyclopentanone. This method proceeds in three main stages: enamine formation, alkylation, and hydrolysis.

## General Workflow for Stork Enamine Alkylation



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Caption: Workflow for the synthesis of **2-propylcyclopentanone** via Stork enamine alkylation.

## Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of the Stork enamine synthesis.

### Step 1: Formation of 1-(1-Cyclopentenyl)pyrrolidine (Enamine)

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) in a suitable solvent such as toluene or benzene.
- Heat the mixture to reflux and collect the water in the Dean-Stark trap.
- Continue refluxing until no more water is collected, indicating the completion of the enamine formation.
- Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

### Step 2: Alkylation of the Enamine

- Dissolve the crude enamine from the previous step in an inert solvent such as dioxane or benzene under an inert atmosphere (e.g., nitrogen or argon).
- Add 1-iodopropane or 1-bromopropane (1.1 eq) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended). The formation of a precipitate (the iminium salt) may be observed.

### Step 3: Hydrolysis of the Iminium Salt

- To the reaction mixture containing the iminium salt, add an aqueous acid solution (e.g., 10% HCl).
- Stir the mixture vigorously at room temperature to facilitate the hydrolysis of the iminium salt and the enamine.

- After hydrolysis is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure, and purify the resulting crude **2-propylcyclopentanone** by vacuum distillation to obtain the final product.

## Biological Activity and Applications

While **2-propylcyclopentanone** itself is not typically a final drug product, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. Its derivatives have been explored in various contexts, including as components of fragrance compositions and in the development of novel therapeutic agents. For instance, substituted cyclic ketones are scaffolds in the design of various enzyme inhibitors and receptor modulators. The chemical handles on **2-propylcyclopentanone** allow for its incorporation into larger molecular frameworks through various synthetic transformations.

## Conclusion

**2-Propylcyclopentanone** is a synthetically important cyclic ketone with well-characterized physicochemical properties. While the specific historical details of its initial discovery are not well-defined, its synthesis is reliably achieved through established methodologies, most notably the Stork enamine alkylation. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals engaged in organic synthesis, particularly in the fields of fragrance and drug discovery, enabling the effective utilization of **2-propylcyclopentanone** as a key chemical intermediate.

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